1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVFYMEWYHKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680768 | |
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226225-33-7 | |
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a substituted N-arylpyrrolidinone. N-arylpyrrolidinones are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document outlines a detailed, two-step experimental protocol, presents relevant quantitative data, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory-scale synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 3-bromo-4-methylaniline. The overall strategy involves:
-
N-Acylation: The reaction of 3-bromo-4-methylaniline with 4-chlorobutyryl chloride to form the intermediate, N-(3-bromo-4-methylphenyl)-4-chlorobutanamide.
-
Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution to form the desired γ-lactam ring structure.
This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each step.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for N-acylation and intramolecular cyclization of analogous compounds.[1]
Step 1: Synthesis of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide
This step involves the acylation of the primary amine, 3-bromo-4-methylaniline, with 4-chlorobutyryl chloride in the presence of a mild base to neutralize the hydrogen chloride byproduct.
Materials:
-
3-Bromo-4-methylaniline
-
4-Chlorobutyryl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-4-methylphenyl)-4-chlorobutanamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step involves the base-mediated intramolecular cyclization of the previously synthesized chloro-amide intermediate. The use of a phase-transfer catalyst can facilitate the reaction.[1]
Materials:
-
N-(3-bromo-4-methylphenyl)-4-chlorobutanamide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
-
Toluene or a similar aprotic solvent
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware.
Procedure:
-
To a round-bottom flask, add N-(3-bromo-4-methylphenyl)-4-chlorobutanamide (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (e.g., 50% w/v).
-
Add a catalytic amount of benzyltriethylammonium chloride (e.g., 5 mol%).
-
Heat the biphasic mixture to reflux with vigorous stirring for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis based on analogous reactions reported in the literature.[1]
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Starting Material |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | Reagent |
| N-(3-bromo-4-methylphenyl)-4-chlorobutanamide | C₁₁H₁₃BrClNO | 290.58 | Intermediate |
| This compound | C₁₁H₁₂BrNO | 254.12 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature | Reaction Time (h) | Expected Yield (%) |
| 1. N-Acylation | 4-Chlorobutyryl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2 - 4 | 85 - 95 |
| 2. Intramolecular Cyclization | Sodium hydroxide, Benzyltriethylammonium chloride | Toluene/Water | Reflux | 2 - 6 | 75 - 85 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization.
This comprehensive guide provides the necessary details for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific setup and scale.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the physicochemical properties of the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the limited availability of experimental data for this specific molecule, this document leverages predicted data for a closely related structural isomer, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one (CAS Number: 1282220-90-9). This information is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the compound's characteristics.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical data for the structural isomer, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one.
| Property | Value | Source |
| Molecular Formula | C11H12BrNO | N/A |
| Molecular Weight | 254.12 g/mol | [1] |
| Boiling Point (Predicted) | 427.8 ± 45.0 °C | [1] |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [1] |
Note: The data presented in this table is for the structural isomer 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one and is based on computational predictions.[1] Experimental validation is required for this compound.
Structural Relationship
The following diagram illustrates the structural difference between the target compound, this compound, and the isomer for which predicted data is available, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one.
References
Characterization of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one: An In-depth NMR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the absence of directly published experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the parent compound, 1-phenylpyrrolidin-2-one, and established substituent chemical shift (SCS) effects of bromine and methyl groups on a benzene ring. Detailed experimental protocols for acquiring high-quality NMR data for this class of compounds are also provided.
Predicted Spectroscopic Data
The chemical shifts for this compound have been predicted by analyzing the known spectral data of 1-phenylpyrrolidin-2-one and applying the additive effects of the 3-bromo and 4-methyl substituents on the phenyl ring.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The predictions are based on the reported values for 1-phenylpyrrolidin-2-one: δ 7.59 (d, 2H), 7.34 (t, 2H), 7.13 (t, 1H), 3.82 (t, 2H), 2.55 (t, 2H), and 2.14 (p, 2H) in CDCl₃.[1] Substituent effects are known to alter the chemical shifts of aromatic protons. A bromine atom typically exerts a moderate deshielding effect, while a methyl group has a slight shielding effect.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2', H-6' | ~7.4 - 7.6 | m | - |
| H-5' | ~7.2 - 7.3 | d | ~8 Hz |
| H-3 (pyrrolidinone) | ~3.8 | t | ~7 Hz |
| H-5 (pyrrolidinone) | ~2.6 | t | ~8 Hz |
| H-4 (pyrrolidinone) | ~2.1 | p | ~7.5 Hz |
| -CH₃ | ~2.4 | s | - |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are derived from the spectral data of 1-phenylpyrrolidin-2-one (δ 174.1, 139.5, 128.7, 124.3, 119.8, 48.6, 32.7, 17.9 in CDCl₃) and the known effects of bromine and a methyl group on the carbon chemical shifts of a benzene ring.[1] A bromine substituent generally causes a downfield shift at the ipso-carbon and shielding at the ortho and para positions. A methyl group causes a downfield shift at the ipso-carbon and shielding at the ortho and para positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (pyrrolidinone) | ~174 |
| C-1' (ipso) | ~138 |
| C-4' (ipso) | ~135 |
| C-2', C-6' | ~120 - 130 |
| C-3' (ipso) | ~115 |
| C-5' | ~125 |
| C-3 (pyrrolidinone) | ~49 |
| C-5 (pyrrolidinone) | ~33 |
| C-4 (pyrrolidinone) | ~18 |
| -CH₃ | ~20 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the sample's solubility.[2]
-
Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution to remove any solid particles. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can often be used as a secondary reference.[2][3]
NMR Data Acquisition
-
Instrumentation : Experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlets for each carbon.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectroscopic analysis.
References
biological activity of N-aryl pyrrolidinone derivatives
An In-depth Technical Guide on the Biological Activity of N-Aryl Pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrrolidinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As a five-membered nitrogen-containing heterocycle, the pyrrolidinone ring offers a unique three-dimensional structure that allows for effective exploration of pharmacophore space, making it a versatile building block in modern drug discovery.[2][3] Derivatives incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and herbicidal properties.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-aryl pyrrolidinone derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Synthesis Strategies
The synthesis of N-aryl pyrrolidinone derivatives can be achieved through various chemical pathways. Common methods include the cyclization of acyclic precursors, functionalization of pre-existing pyrrolidinone rings, and multicomponent reactions.[7][8] For instance, a facile method involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] Another efficient approach is the ultrasound-promoted, one-pot multicomponent synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate with citric acid as a green catalyst.[10] The 1,3-dipolar cycloaddition between azomethine ylides and alkenyl dipolarophiles is also a classical and extensively studied method for preparing the pyrrolidinone core.[2]
Caption: General Synthesis Workflow for N-Aryl Pyrrolidinone Derivatives.
Anticancer Activity
N-aryl pyrrolidinone derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxicity against a range of human cancer cell lines.[11][12] Certain compounds have shown in vitro activity twice that of the reference drug tamoxifen against M-Hela cervical cancer cells, with lower toxicity towards normal Chang liver cells.[11] For example, compounds 2d and 2k from a series of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones were found to be highly potent against the K562 human acute leukemia cell line, with IC₅₀ values of 0.07 µM and 0.52 µM, respectively.[13] Another study identified a pyrrolidinone derivative with a 5-nitrothiophene moiety as the most active against multiple cell lines, including melanoma (IGR39) and prostate cancer (PPC-1), with EC₅₀ values of 2.50 µM and 3.63 µM, respectively.[14]
Table 1: Anticancer Activity of N-Aryl Pyrrolidinone Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 2d | K562 (Leukemia) | IC₅₀ | 0.07 | [13] |
| 2k | K562 (Leukemia) | IC₅₀ | 0.52 | [13] |
| 6g | M-Hela (Cervical) | IC₅₀ | 14.7 | [11] |
| 13 | IGR39 (Melanoma) | EC₅₀ | 2.50 | [14] |
| 13 | PPC-1 (Prostate) | EC₅₀ | 3.63 | [14] |
| 13 | MDA-MB-231 (Breast) | EC₅₀ | 5.10 | [14] |
| 13 | Panc-1 (Pancreatic) | EC₅₀ | 5.77 | [14] |
The mechanism of action for some of these anticancer compounds involves the induction of apoptosis. Flow cytometry analysis revealed that compound 2d arrests K562 cells in the G2/M phase of the cell cycle and promotes apoptosis through a caspase-dependent pathway.[13] This is evidenced by the upregulation of FADD, pro-caspase 3, cleaved-caspase 3, and an increased Bax/Bcl-2 ratio.[13]
Caption: Caspase-Dependent Apoptosis Pathway Induced by Compound 2d.[13]
Anticonvulsant Activity
N-aryl pyrrolidinone derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) core, have shown significant potential as anticonvulsant agents.[2][15] These compounds are typically evaluated in preclinical models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests.[15][16] One of the most active compounds identified, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) , showed an ED₅₀ of 20.78 mg/kg in the MES test after oral administration to rats.[16] Another series of hybrid pyrrolidine-2,5-dione acetamides yielded compound 30 , which demonstrated potent activity in both MES (ED₅₀ = 45.6 mg/kg) and 6-Hz (ED₅₀ = 39.5 mg/kg) tests in mice, with a favorable safety profile.[17]
Table 2: Anticonvulsant Activity of N-Aryl Pyrrolidinone Derivatives
| Compound | Test | Animal Model | ED₅₀ (mg/kg) | Reference |
| 9a | MES (oral) | Rat | 20.78 | [16] |
| 11i | MES (i.p.) | Mouse | 132.13 | [16] |
| 12 | MES (i.p.) | Mouse | 16.13 | [18] |
| 23 | MES (i.p.) | Mouse | 21.05 | [18] |
| 12 | scPTZ (i.p.) | Mouse | 134.0 | [18] |
| 23 | scPTZ (i.p.) | Mouse | 128.8 | [18] |
| 6 | MES (i.p.) | Mouse | 68.30 | [19] |
| 6 | 6 Hz (i.p.) | Mouse | 28.20 | [19] |
| 30 | MES (i.p.) | Mouse | 45.6 | [17] |
| 30 | 6 Hz (i.p.) | Mouse | 39.5 | [17] |
The mechanism of action for many of these anticonvulsant derivatives is believed to involve the modulation of neuronal voltage-sensitive ion channels.[18][19] In vitro binding studies have shown that active compounds can significantly inhibit both sodium (site 2) and L-type calcium channels, which are key targets for many established antiepileptic drugs.[17][18]
Caption: Screening Workflow for Anticonvulsant N-Aryl Pyrrolidinones.
Antimicrobial Activity
Several classes of N-aryl pyrrolidinone derivatives have been investigated for their antimicrobial properties.[20] Spiropyrrolidines, a subclass of these compounds, have shown moderate to excellent activity against various pathogenic bacterial and fungal strains.[21][22] In a study of 5-oxopyrrolidine derivatives, compound 21 , which features a nitro substitution, demonstrated promising and specific antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus (USA 300 strain) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[23] Another study on pyrrolidine-2,3-diones found that dimeric structures with aza-linkers were active against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus, with MIC values typically ranging from 8–16 µg/mL.[24]
Table 3: Antimicrobial Activity of N-Aryl Pyrrolidinone Derivatives
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 21 | S. aureus TCH 1516 | MIC | 2 | [23] |
| 5 | Various bacteria/fungi | MIC | 32-128 | [20] |
| 8 | Various bacteria/fungi | MIC | 16-256 | [20] |
| 37-40 | MSSA / MRSA | MIC | 8-16 | [24] |
The mechanism of action for antimicrobial pyrrolidinones can vary. Some derivatives, such as thiosemicarbazones, are proposed to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, thereby disrupting DNA synthesis and cellular proliferation in microbes.[25] Others may target different cellular processes, and the presence of specific functional groups, such as nitro groups or halogen atoms, can significantly influence their spectrum of activity.[23]
Other Biological Activities
Herbicidal Activity
A novel class of aryl pyrrolidinone anilides has been identified as a new mode-of-action herbicide.[26] The commercial candidate, tetflupyrolimet, functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants.[4][27] This inhibition disrupts the production of essential nucleotides, leading to plant death. This represents the first new herbicidal mode of action to be introduced in several decades.[4]
Caption: Herbicidal MoA: Inhibition of Pyrimidine Biosynthesis.[4][27]
Anti-inflammatory Activity
Certain N-aryl pyrrolidinone derivatives have been designed and evaluated as inhibitors of NF-κB-inducing kinase (NIK), a key serine/threonine kinase in the noncanonical NF-κB signaling pathway that regulates the expression of genes involved in inflammation and autoimmune disorders.[28] Inhibition of NIK blocks downstream pathways that produce inflammatory molecules, presenting a therapeutic strategy for treating autoimmune diseases.[28]
Experimental Protocols
Anticonvulsant Screening (In Vivo)
-
Maximal Electroshock (MES) Test: This test is used to identify agents effective against generalized tonic-clonic seizures.
-
Procedure: An electrical stimulus (e.g., 50 Hz, 0.2s duration) is applied via corneal or ear-clip electrodes to induce a seizure.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specific time (e.g., 30-60 minutes) before the electroshock.[16][19]
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.[15] The median effective dose (ED₅₀) is calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for agents effective against absence seizures.
-
Animals: Male albino mice are typically used.[15]
-
Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Drug Administration: Test compounds are administered i.p. or p.o. prior to the scPTZ injection.[16]
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period constitutes protection.[15] The ED₅₀ is determined.
-
-
Rotarod Test (Neurotoxicity): This test assesses motor impairment and potential neurological deficits caused by the test compounds.
-
Animals: Mice are trained to remain on a rotating rod (e.g., 6 rpm).[16]
-
Procedure: After drug administration, the animals are placed on the rod at various time intervals.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials indicates neurotoxicity.[19] The median toxic dose (TD₅₀) is calculated.
-
Anticancer Screening (In Vitro)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures cell viability and cytotoxic effects.
-
Cell Culture: Human cancer cell lines (e.g., K562, HeLa, MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.[13][14]
-
Compound Treatment: Cells are treated with various concentrations of the N-aryl pyrrolidinone derivatives for a specified period (e.g., 48-72 hours).
-
Assay Procedure: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration that inhibits cell growth by 50% (IC₅₀ or EC₅₀) is calculated from the dose-response curve.[14]
-
Antimicrobial Screening (In Vitro)
-
Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized concentration (e.g., 10⁵ CFU/mL).[23]
-
Assay Setup: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[23]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 11. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]
- 23. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
literature review of substituted phenylpyrrolidinones
An In-depth Technical Guide to Substituted Phenylpyrrolidinones: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Its versatility allows for extensive chemical modification, leading to the development of therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and metabolic diseases.[2] This technical guide provides a comprehensive literature review of substituted phenylpyrrolidinones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways to support ongoing research and development efforts in this field.
The synthesis of phenylpyrrolidinone derivatives is adaptable, allowing for the creation of large and diverse compound libraries. A common and effective strategy involves the reaction of a substituted aniline with a derivative of γ-aminobutyric acid or a suitable lactone, such as γ-butyrolactone (GBL).[2][3] For instance, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, which have shown significant anticonvulsant and nootropic potential, are synthesized from 4-phenylpyrrolidone and various aromatic amines.[4]
Further functionalization is readily achievable. For example, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be used as an intermediate to generate a library of hydrazone derivatives by reacting it with a variety of aldehydes or ketones.[2] The synthesis of chiral pyrrolidines has also been a focus, utilizing starting materials like 2,3-O-iso-propylidene-D-erythronolactol to achieve specific stereoisomers, which is crucial as biological activity is often dependent on the compound's conformation.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for evaluating the aqueous solubility and chemical stability of the novel compound, 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Given the absence of published data for this specific molecule, this document outlines a comprehensive suite of experimental protocols, data presentation formats, and analytical workflows designed to thoroughly characterize its physicochemical properties. The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Introduction
This compound is a substituted pyrrolidinone derivative. As with any new chemical entity being considered for pharmaceutical development, a profound understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide presents a systematic approach to generating this critical data.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and overall therapeutic efficacy. The following sections detail the protocols for determining both the kinetic and thermodynamic solubility of this compound.
Experimental Protocols for Solubility Determination
2.1.1 Thermodynamic Solubility in Aqueous Media (pH-Dependent)
This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.
-
Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Determine the solubility at each pH point and report the results in µg/mL or mg/mL.
2.1.2 Solubility in Organic and Pharmaceutical Solvents
This protocol assesses the compound's solubility in various solvents relevant to formulation development.
-
Solvent Selection: Select a range of common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Sample Preparation: Prepare serial dilutions of the compound in each solvent.
-
Visual Assessment: Visually inspect the solutions for any undissolved particulate matter. The highest concentration that results in a clear solution is recorded as the solubility.
-
Quantitative Confirmation (Optional): For key solvents, a quantitative analysis similar to the aqueous solubility protocol can be performed.
Data Presentation: Solubility
The quantitative results from the solubility studies should be summarized in a clear, tabular format for easy interpretation and comparison.
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Hydrochloric Acid Buffer | 1.2 | 25 ± 1 | Hypothetical Value | Shake-Flask |
| Acetate Buffer | 4.5 | 25 ± 1 | Hypothetical Value | Shake-Flask |
| Phosphate Buffer | 6.8 | 25 ± 1 | Hypothetical Value | Shake-Flask |
| Phosphate Buffer | 7.4 | 25 ± 1 | Hypothetical Value | Shake-Flask |
| Water | ~7.0 | 25 ± 1 | Hypothetical Value | Shake-Flask |
| Ethanol | N/A | 25 ± 1 | Hypothetical Value | Visual |
| Propylene Glycol | N/A | 25 ± 1 | Hypothetical Value | Visual |
| PEG 400 | N/A | 25 ± 1 | Hypothetical Value | Visual |
| DMSO | N/A | 25 ± 1 | Hypothetical Value | Visual |
Visualization: Solubility Testing Workflow
The logical flow of the solubility determination process is illustrated below.
Workflow for Thermodynamic Solubility Testing.
Stability Studies
Stability testing is essential for identifying degradation pathways, determining intrinsic stability, and establishing a re-test period or shelf life. The following protocols are based on ICH guideline Q1A(R2) for new drug substances.[1][2][3]
Experimental Protocols for Stability Assessment
3.1.1 Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical methods.[4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. Acidify the solution before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to isolate light-induced degradation.
-
Analysis: Analyze all stressed samples at various time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6]
3.1.2 Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches to establish a re-test period.[3]
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, samples should be tested for appearance, assay, degradation products (impurities), and any other critical quality attributes.
Data Presentation: Stability
Stability data should be tabulated to track changes in the compound's quality attributes over time and under various conditions.
Table 2: Representative Stability Data for this compound (Batch XYZ) under Accelerated Conditions (40°C/75%RH)
| Time Point | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| Initial (t=0) | White Powder | 99.8 | < 0.05 | 0.15 |
| 3 Months | White Powder | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 6 Months | Off-white Powder | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualizations: Stability Testing and Degradation
The following diagrams illustrate the workflow for stability testing and a potential degradation pathway for the compound.
Workflow for a Comprehensive Stability Study.
Given the structure, the lactam ring is a likely site for hydrolysis under both acidic and basic conditions.
Potential Hydrolytic Degradation Pathway.
Conclusion
This guide outlines the essential studies required to characterize the solubility and stability of this compound. The successful execution of these protocols will yield a robust data package crucial for informed decision-making in subsequent stages of drug development, including formulation design, manufacturing process optimization, and regulatory submissions. The provided workflows and data presentation templates serve as a blueprint for a systematic and compliant physicochemical characterization.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. snscourseware.org [snscourseware.org]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
A Technical Guide to the Crystal Structure Analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the comprehensive methodology for the crystal structure analysis of the novel compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. While specific experimental data for this compound is not publicly available, this document serves as a detailed protocol and framework for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The procedures and data presentation formats are based on established methods for analogous chemical structures.
Synthesis and Crystallization
The initial step in the crystal structure analysis is the synthesis of a pure, crystalline sample of this compound. Based on synthetic routes for similar compounds, a plausible synthetic pathway is proposed.
Proposed Synthesis
A potential synthetic route could involve the reaction of 3-bromo-4-methylaniline with γ-butyrolactone under conditions that facilitate lactamization. Alternatively, a palladium-catalyzed N-arylation of 2-pyrrolidinone with 1-bromo-3-iodo-4-methylbenzene could be explored. The synthesized compound would then be purified using techniques such as column chromatography and recrystallization to obtain a high-purity sample suitable for crystallization.
Crystallization Protocol
Single crystals of sufficient quality for X-ray diffraction are paramount. A common method for obtaining such crystals is slow evaporation of a saturated solution.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be screened to determine the optimal solvent for crystallization.
-
Solution Preparation: Prepare a saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it loosely to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction to determine the molecular structure and packing in the solid state.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
Data Presentation
The results of the crystal structure analysis are typically summarized in standardized tables. The following tables provide a template for the kind of data that would be reported.
Crystallographic Data
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₁H₁₂BrNO |
| Formula Weight | 254.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| V (ų) | 1032.1(7) |
| Z | 4 |
| Dcalc (g/cm³) | 1.635 |
| μ (mm⁻¹) | 4.567 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Data / restraints / params | 2345 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |
| Largest diff. peak/hole (e Å⁻³) | 0.45 and -0.38 |
Selected Bond Lengths and Angles
| Bond | Length (Å) (Hypothetical) | Angle | Angle (°) (Hypothetical) |
| Br1-C3 | 1.895(3) | C4-C3-Br1 | 119.5(2) |
| N1-C8 | 1.345(4) | C5-C4-C9 | 121.3(3) |
| N1-C1 | 1.462(4) | C8-N1-C1 | 125.8(3) |
| O1-C8 | 1.234(3) | O1-C8-N1 | 120.7(3) |
| C4-C9 | 1.510(5) | C11-C10-N1 | 108.2(3) |
Visualizations
Diagrams are essential for illustrating experimental workflows and the logical progression of a crystal structure analysis project.
Caption: Experimental workflow for the crystal structure analysis.
Caption: Logical flow of a crystal structure analysis project.
Conclusion
The structural elucidation of novel compounds like this compound is fundamental in medicinal chemistry and drug development. A detailed crystal structure analysis provides invaluable insights into the molecule's three-dimensional conformation, which can inform structure-activity relationship (SAR) studies and the design of new therapeutic agents. This guide provides a robust framework for undertaking such an analysis, from initial synthesis to the final structural report.
Spectroscopic Data for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one Remains Elusive
A comprehensive search for infrared (IR) and mass spectrometry (MS) data for the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one has yielded no specific experimental spectra or detailed characterization protocols. While information is available for structurally similar molecules, direct spectroscopic analysis of the target compound is not present in the public domain literature reviewed.
Researchers and drug development professionals seeking to work with this specific molecule will likely need to perform their own synthesis and subsequent characterization to obtain the necessary spectroscopic data. The available information on related compounds can, however, provide a foundational basis for anticipating potential spectral features and for developing appropriate analytical methodologies.
For instance, data on compounds such as 1-(3-bromo-4-methylphenyl)pyrrolidine and various other bromo-phenyl derivatives have been reported. While these differ in their functional groups from the target compound, their spectral data could offer insights into the expected signals from the substituted phenyl ring.
Given the absence of specific data, this guide cannot provide the requested quantitative tables, experimental protocols, or visualizations for this compound. Further empirical investigation is required to establish a definitive spectroscopic profile for this compound.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is an N-aryl lactam derivative. N-aryl pyrrolidinones are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[1][2] This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method is favored for its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4]
Reaction Scheme
The synthesis involves the C-N cross-coupling of 3-bromo-4-methylaniline with 2-pyrrolidinone.
Quantitative Data of Reactants and Reagents
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Moles (mmol) | Amount |
| 3-bromo-4-methylaniline | C₇H₈BrN | 186.05 | Starting Material | 1.0 | 186 mg |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | Starting Material | 1.2 | 102 mg (1.2 eq) |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | Catalyst | 0.02 | 4.5 mg (2 mol%) |
| X-Phos | C₃₃H₄₇P | 478.7 | Ligand | 0.04 | 19.1 mg (4 mol%) |
| Sodium tert-butoxide | NaOtBu | 96.1 | Base | 1.4 | 134.5 mg (1.4 eq) |
| Toluene | C₇H₈ | 92.14 | Solvent | - | 5 mL |
Experimental Protocol
This protocol is based on established Buchwald-Hartwig amination procedures for N-arylation of lactams.[3][5][6]
Materials:
-
3-bromo-4-methylaniline
-
2-Pyrrolidinone
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon, add 3-bromo-4-methylaniline (186 mg, 1.0 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), X-Phos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add 5 mL of anhydrous toluene to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
A solvent system of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) is typically effective for eluting the desired product.
-
Collect the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Toluene is a flammable and volatile solvent. All operations should be performed in a well-ventilated fume hood.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one as a versatile synthetic intermediate, particularly in the discovery and development of novel therapeutics. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are pivotal in medicinal chemistry for the construction of complex molecular architectures. While specific examples for this exact intermediate are not prevalent in the literature, the provided methodologies are derived from closely related structures and are highly applicable.
Introduction
This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its structure incorporates a pyrrolidin-2-one moiety, a common scaffold in medicinal chemistry, and a brominated aromatic ring, which serves as a handle for diverse chemical modifications. This intermediate is particularly relevant for the synthesis of inhibitors of serine proteases, such as Factor Xa, a key enzyme in the blood coagulation cascade. The bromo-substituent allows for the introduction of various functional groups through powerful cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Applications
The primary application of this compound lies in its use as a scaffold for the synthesis of potent and selective enzyme inhibitors. The key synthetic transformations involve the functionalization of the aryl bromide via palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the installation of a wide range of amino functionalities.
These reactions are fundamental in the synthesis of biaryl and N-aryl compounds, which are common motifs in Factor Xa inhibitors.
Data Presentation: In Vitro Activity of Factor Xa Inhibitors
The following table summarizes the in vitro activity of representative Factor Xa inhibitors synthesized from brominated aryl intermediates, showcasing the potency that can be achieved through the application of the synthetic protocols described below.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR S. Typhi | MIC 6.25 (mg/mL) | [1] |
| 2 | Dioxolamide derivative | Factor Xa | 2.02 | [2] |
| 3 | Anthranilate derivative | Factor Xa | 25.0 | [2] |
| 4 | ent-norstrobane diterpenoid derivative | Factor Xa | 81 | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Tricyclohexylphosphine (PCy3) (0.04 equiv)
-
Potassium phosphate, tribasic (K3PO4) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate flask, prepare a solution of palladium(II) acetate and tricyclohexylphosphine in anhydrous toluene.
-
Add the catalyst solution to the reaction flask under argon.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and the secondary amine via syringe.
-
In a separate glovebox or under an inert atmosphere, add Pd2(dba)3 to the reaction flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Mandatory Visualizations
Caption: A generalized workflow for small molecule drug discovery.
Caption: Simplified signaling pathway of Factor Xa.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. Pyrrolidin-2-one derivatives are prevalent scaffolds in medicinal chemistry, making stringent purity control essential.[1][2][3] The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile containing 0.1% formic acid, ensuring effective separation of the main compound from potential process-related impurities and degradation products. The method is specific, accurate, and reproducible, making it suitable for quality control and stability testing in a drug development setting.
Introduction
This compound is an organic compound featuring a substituted aromatic ring and a lactam moiety. The purity of such active pharmaceutical ingredient (API) precursors is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method developed for the routine purity analysis of this compound.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chemicals and Reagents:
-
This compound (Analyte)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Chromatographic Conditions
The chromatographic parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity.[7][8] A C18 column was selected as it is widely used for its versatility in separating compounds of moderate polarity.[9][10] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.[11] The use of 0.1% formic acid helps to control the pH and ensure sharp, symmetrical peaks.[12]
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm[13][14] |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Detailed Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before placing them on the HPLC system.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column compartment.
-
Set the column temperature to 30 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Set the UV detection wavelength to 254 nm.
-
Create a sequence including a blank injection (Methanol), followed by the standard solution (at least five replicate injections for system suitability), and then the sample solutions.
-
Inject 10 µL of each solution and run the gradient program as detailed in Table 1.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram for the sample solution, excluding the solvent front.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Data Presentation
The following table presents hypothetical data from a purity analysis, demonstrating the separation of the main compound from potential impurities.
Table 2: Hypothetical Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 7.85 | 15,230 | 0.25 |
| Main Compound | 12.42 | 6,025,800 | 99.51 |
| Impurity 2 | 16.11 | 18,340 | 0.24 |
| Total | 6,059,370 | 100.00 |
In this hypothetical analysis, the purity of the this compound sample is determined to be 99.51%.
Method Development Workflow
The development of a robust HPLC method follows a logical progression from understanding the analyte to method validation. This workflow ensures that the final method is suitable for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The RP-HPLC method described provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a formic acid-modified mobile phase in a gradient elution mode allows for excellent separation of the main component from its impurities. This application note serves as a complete guide for researchers and quality control analysts involved in the development and manufacturing of pharmaceuticals containing this or structurally related intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. biocompare.com [biocompare.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
Application Notes and Protocols for In Vitro Evaluation of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class of molecules. While the specific biological targets of this compound are not extensively characterized in public literature, the pyrrolidinone scaffold is a common feature in molecules with a wide range of pharmacological activities.[1][2][3] Derivatives of pyrrolidinone have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant agents.[2][3] Notably, some pyrrolidinone derivatives, such as piracetam, are known for their nootropic (cognitive-enhancing) effects, while others have been identified as inhibitors of monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5][6]
These application notes provide a comprehensive framework for the in vitro evaluation of this compound. A tiered screening cascade is proposed to systematically investigate its potential neuroprotective and anti-inflammatory properties, followed by target deconvolution assays. Detailed protocols for key experiments are provided to guide researchers in assessing the compound's pharmacological profile.
Proposed In Vitro Screening Cascade
A tiered approach is recommended to efficiently characterize the bioactivity of this compound. This cascade begins with broad assessments of cytotoxicity and primary activities, followed by more focused mechanistic and target-specific assays based on initial findings.
Caption: Tiered in vitro screening cascade for this compound.
Experimental Protocols
Tier 1: Primary Screening
1. General Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Primary Neuroprotection Assay (Oxidative Stress-Induced Cell Death)
-
Principle: This assay evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.[7] Oxidative stress is a common factor in neurodegenerative diseases.[7] A neurotoxic agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) is used to induce oxidative damage.[7][8]
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a pre-determined toxic concentration of 6-OHDA (e.g., 50 µM) or H₂O₂ (e.g., 100 µM) to the wells.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Increased cell viability in the presence of the compound compared to the toxin-only treated cells indicates a neuroprotective effect.
-
3. Primary Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to measure nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration. A reduction in NO production indicates potential anti-inflammatory activity.
-
Data Presentation: Tier 1 Screening
| Compound Concentration (µM) | % Cell Viability (Cytotoxicity) | % Cell Viability (Neuroprotection vs. Toxin) | NO Production (µM) (Anti-inflammatory vs. LPS) |
| Vehicle Control | 100 | 100 | Baseline |
| Toxin/LPS only | N/A | Value | Value |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Tier 2: Secondary Mechanistic Screening
If Neuroprotective Activity is Observed:
4. Caspase-3/7 Activity Assay
-
Principle: Caspases are key mediators of apoptosis (programmed cell death). This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to enzyme activity.
-
Protocol:
-
Plate and treat SH-SY5Y cells with the compound and a neurotoxin as described in the primary neuroprotection assay.
-
At the end of the treatment period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
A decrease in caspase-3/7 activity suggests the compound inhibits the apoptotic pathway.
-
Caption: Apoptotic signaling pathway investigated by the caspase-3/7 assay.
If Anti-inflammatory Activity is Observed:
5. COX-1 and COX-2 Inhibitory Assay
-
Principle: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, converting arachidonic acid to prostaglandins. This assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is monitored colorimetrically.
-
Protocol:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
In separate wells of a 96-well plate, add the respective enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Add the colorimetric substrate.
-
Incubate for a specified time at room temperature.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percent inhibition of COX-1 and COX-2 activity. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs.[9]
-
6. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
-
Protocol:
-
Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with the compound, as described in the primary anti-inflammatory assay.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength.
-
Quantify cytokine concentrations using a standard curve. A reduction in TNF-α and IL-6 levels indicates anti-inflammatory effects.
-
Data Presentation: Tier 2 Screening
Neuroprotection Assays
| Compound Concentration (µM) | % Caspase-3/7 Activity |
| Vehicle Control | Baseline |
| Toxin only | 100 |
| Compound concentrations... |
Anti-inflammatory Assays
| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 0 | Baseline | Baseline |
| LPS only | N/A | N/A | Value | Value |
| Compound concentrations... |
Tier 3: Target Deconvolution
7. Monoamine Transporter Uptake Assay
-
Principle: This assay measures the ability of the compound to inhibit the reuptake of radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the respective transporters (DAT, NET, or SERT).[5]
-
Protocol:
-
Use cell lines stably expressing human DAT, NET, or SERT.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., cocaine for DAT).
-
Add the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of uptake compared to the vehicle control.
-
Data Presentation: Tier 3 Screening
| Compound Concentration (µM) | % Inhibition of [³H]Dopamine Uptake (DAT) | % Inhibition of [³H]Norepinephrine Uptake (NET) | % Inhibition of [³H]Serotonin Uptake (SERT) |
| Vehicle Control | 0 | 0 | 0 |
| Known Inhibitor | Value | Value | Value |
| Compound concentrations... |
Conclusion
This structured in vitro assay cascade provides a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its cytotoxic, neuroprotective, and anti-inflammatory potential, researchers can efficiently identify promising activities and subsequently delineate the underlying mechanisms of action. The detailed protocols and data presentation tables are designed to facilitate experimental execution and interpretation, ultimately guiding further drug development efforts.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical development. The synthesis of N-aryl lactams is a critical transformation in organic chemistry, with applications in the manufacturing of various active pharmaceutical ingredients.[1] This guide focuses on the practical considerations for transitioning from laboratory-scale to large-scale production, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction.[1][2] Alternative methods, such as the Ullmann condensation, are also discussed.[3][4] Key process parameters, safety considerations, and purification strategies are outlined to ensure a safe, efficient, and scalable manufacturing process.
Introduction
The synthesis of this compound involves the formation of a C-N bond between an aryl halide and a lactam. Two of the most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][3] While both methods have been successfully employed for the synthesis of N-aryl lactams, the Buchwald-Hartwig reaction often offers milder reaction conditions, higher yields, and a broader substrate scope, making it a preferred choice for many industrial applications.[1][5]
Scale-up of these reactions presents several challenges, including thermal management, reagent addition, catalyst stability and removal, and product purification.[2] Careful consideration of these factors is crucial for the successful and economical production of the target molecule on a larger scale.
Comparative Synthesis Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-aryl lactams via Buchwald-Hartwig amination and Ullmann condensation, providing a basis for comparison in a scale-up context.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu powder) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos) | Often ligand-free or with simple ligands (e.g., L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃) | Often requires a strong base (e.g., K₂CO₃, KOH) |
| Solvent | Aprotic polar (e.g., Toluene, Dioxane) | High-boiling polar (e.g., DMF, NMP) |
| Temperature | 80-120 °C | 120-200 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 70-95% | 50-80% |
| Scale-up Challenges | Catalyst cost and removal, sensitivity to air and moisture | Harsh reaction conditions, product purification |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with necessary personal protective equipment.[2]
Reagents:
-
3-Bromo-4-methylaniline
-
4-Chlorobutyryl chloride
-
Pyrrolidin-2-one
-
3-Bromo-4-methylbromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature control unit (heating/cooling circulator)
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
Step 1: Synthesis of the Precursor 3-Bromo-4-methylaniline (if not commercially available) A detailed procedure for the synthesis of 3-bromo-4-aminotoluene (3-bromo-4-methylaniline) can be adapted from established methods.[6] This typically involves the bromination of p-acetotoluidide followed by hydrolysis.[6]
Step 2: N-Arylation via Buchwald-Hartwig Amination
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.[2]
-
Reagent Charging: To the reactor, add 3-bromo-4-methylbromobenzene (1.0 eq), pyrrolidin-2-one (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the reactor to achieve a concentration of 0.5-1.0 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system such as ethyl acetate/hexanes.
-
Alternatively, for higher purity, column chromatography on silica gel may be employed, though this is less ideal for very large scales.
-
Visualizations
Logical Workflow for Scale-Up Synthesis
Caption: Key stages in the scale-up synthesis of this compound.
Safety and Handling
-
Aryl Bromides: Aryl bromides can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated area and wear appropriate PPE.
-
Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-Butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle under a nitrogen atmosphere and away from moisture.
-
Solvents: Toluene and other organic solvents are flammable. Use in a well-ventilated area away from ignition sources.
-
Reaction Exotherm: The reaction may be exothermic, especially during the initial stages. Ensure adequate cooling capacity is available for the reactor.
Conclusion
The scale-up synthesis of this compound is a feasible process when utilizing robust and well-understood methodologies such as the Buchwald-Hartwig amination. Careful planning, process optimization, and adherence to safety protocols are paramount for a successful and efficient large-scale production campaign. The information provided in these application notes serves as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one scaffold is a valuable starting material in medicinal chemistry and drug discovery. The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The pyrrolidinone ring itself is a privileged structure in medicinal chemistry, found in a range of biologically active compounds.[1][2][3] This document provides detailed application notes and experimental protocols for several key derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling reactions.
The derivatization of this scaffold is of significant interest as substitutions on the phenyl ring can modulate the biological activity of the resulting compounds. For instance, in various phenylpyrrolidinone derivatives, the nature and position of substituents on the phenyl ring have been shown to be critical for activities such as anticancer, anticonvulsant, and enzyme inhibition.[4][5]
Derivatization Strategies
The bromine atom at the 3-position of the phenyl ring is amenable to a range of palladium-catalyzed cross-coupling reactions. The most common and versatile of these include:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.[6][7][8]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a primary or secondary amine.[9][10]
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[11][12]
-
Heck Reaction: For the coupling with an alkene to form a new carbon-carbon bond.[13][14][15]
These reactions allow for the introduction of a wide variety of functional groups, leading to derivatives with diverse physicochemical properties and potential biological activities.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the derivatization of this compound. The presented data is representative of typical results for these reactions on similar aryl bromide substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the synthesis of biaryl structures.[6][16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is stirred vigorously and heated to a temperature between 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2)/SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-98 |
| 4 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (cat.) | K₂CO₃ | DMF/H₂O | 110 | 24 | ~90[17] |
Note: Yields are based on literature for similar aryl bromides and may vary for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, to a reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.).
-
Add this compound (1.0 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
The vial is sealed, and the desired amine (1.2 equiv.) is added via syringe, followed by an anhydrous, degassed solvent (e.g., toluene).
-
The reaction mixture is stirred and heated to a temperature of 80-110 °C.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 18 | 80-90 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | XPhos (4) | t-BuOK | Toluene | reflux | 2 | ~95[18] |
Note: Yields are based on literature for similar aryl bromides and may vary for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling is an effective method for the synthesis of aryl alkynes.[11][12]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
The terminal alkyne (1.2 equiv.) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.), are then added.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the desired aryl alkyne.
Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | Et₃N | DMF | 100 | 3 | 90-96[3] |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | DIPA | THF | RT | 12 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2)/PPh₃ (4) | Et₃N | Toluene | 60 | 6 | 80-90 |
| 4 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | TMP | DMSO | RT | 18 | ~97 |
Note: Yields are based on literature for similar aryl bromides and may vary for the specific substrate.
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, among others, offer reliable and high-yielding routes to novel analogues with potential applications in drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this promising scaffold. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination in N-Aryl Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Its application in the synthesis of N-aryl lactams is of significant interest in medicinal chemistry and materials science, as this structural motif is a key component in a multitude of biologically active compounds and functional materials. These application notes provide an overview of the reaction, key considerations for successful synthesis, and detailed experimental protocols for the N-arylation of various lactam ring systems.
Introduction to N-Aryl Lactam Synthesis via Buchwald-Hartwig Amination
The synthesis of N-aryl lactams traditionally relied on methods that often required harsh reaction conditions and exhibited limited substrate scope. The advent of the Buchwald-Hartwig amination has revolutionized this field by providing a general and efficient method for the coupling of lactams with a wide array of aryl halides and pseudohalides. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the C-N bond formation. The choice of these components is crucial for achieving high yields and broad functional group tolerance.
The general transformation can be represented as follows:
Scheme 1: General Reaction for Buchwald-Hartwig N-Arylation of Lactams
Key Reaction Parameters and Optimization
Successful N-arylation of lactams via the Buchwald-Hartwig amination is dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. The choice of precatalyst can influence reaction rates and catalyst stability.
-
Ligand: The ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred. For the N-arylation of lactams, bidentate ligands such as Xantphos have proven to be particularly effective.
-
Base: A stoichiometric amount of a base is required to deprotonate the lactam, forming the active nucleophile. The choice of base can affect the reaction rate and functional group compatibility. While strong bases like NaOtBu are commonly used, weaker bases such as Cs₂CO₃ and K₃PO₄ can be advantageous when dealing with base-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and THF are common choices.
-
Temperature: Reaction temperatures generally range from room temperature to elevated temperatures (80-110 °C), depending on the reactivity of the substrates and the catalyst system employed.
Experimental Protocols
The following protocols provide detailed methodologies for the N-arylation of various lactams. These are general procedures that may require optimization for specific substrates.
Protocol 1: General Procedure for the N-Arylation of Lactams with Aryl Bromides
This protocol is adapted from established methods for the palladium-catalyzed N-arylation of lactams.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Lactam (e.g., γ-butyrolactam, δ-valerolactam, ε-caprolactam)
-
Aryl bromide
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%), Xantphos (1.2-2.4 mol%), and cesium carbonate (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the lactam (1.2 equivalents) and the aryl bromide (1.0 equivalent) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl lactam.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig N-arylation of various lactams.
Table 1: N-Arylation of γ-Butyrolactam (Pyrrolidin-2-one) with Various Aryl Bromides
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | Xantphos (2.4) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 80 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |
Table 2: N-Arylation of Various Lactams with 4-Bromotoluene
| Entry | Lactam | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | γ-Butyrolactam | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 95 |
| 2 | δ-Valerolactam | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 91 |
| 3 | ε-Caprolactam | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 85 |
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination for N-aryl lactam synthesis.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for N-aryl lactam synthesis.
Figure 2: General experimental workflow for the synthesis of N-aryl lactams.
Conclusion
The Buchwald-Hartwig amination is a highly effective and general method for the synthesis of N-aryl lactams. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their own work. Careful optimization of the catalyst system, base, and reaction conditions is key to achieving high yields and broad substrate scope, enabling the efficient synthesis of a diverse range of N-aryl lactam derivatives for applications in drug discovery and materials science.
Application Note: Quantitative Analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is a synthetic compound with potential applications in pharmaceutical research. The development of a robust and sensitive bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers high selectivity and sensitivity, making it suitable for preclinical and clinical drug development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and related structures is presented below. These properties are essential for method development, particularly for optimizing sample preparation and chromatographic separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₂BrNO | 254.12 |
| 1-(3-Bromo-4-methylphenyl)pyrrolidine | C₁₁H₁₄BrN | 240.14[1] |
| (4-Bromo-3-methylphenyl)-pyrrolidin-2-ylmethanone | C₁₂H₁₄BrNO | 268.15[2] |
| 1-(3-Bromo-4-methylphenyl)ethan-1-one | C₉H₉BrO | 213.07[3] |
Experimental Protocol
This protocol outlines a hypothetical, yet robust, procedure for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 mL, 30 mg)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Spiking: Spike 100 µL of plasma with the internal standard solution. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| HPLC System | UHPLC system (e.g., Agilent, Waters, Shimadzu) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Hypothetical: m/z 254.0 -> [fragment ion] |
| MRM Transition (IS) | To be determined based on IS structure |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies must be optimized by infusing the analyte and internal standard into the mass spectrometer.
Data Presentation
The following table summarizes the expected performance characteristics of this bioanalytical method upon validation.
Table 2: Hypothetical Method Validation Parameters
| Parameter | Expected Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% for LLOQ) |
| Precision (% CV) | < 12% | < 15% (< 20% for LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
LC-MS/MS System Logic
Caption: Logical flow of the LC-MS/MS system.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. While this protocol is based on established bioanalytical principles for small molecules, it requires validation to demonstrate its accuracy, precision, and robustness for its intended purpose in a research or regulated environment. This method is anticipated to be a valuable tool for pharmacokinetic and other studies involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side-products, or degradation. These may include unreacted 3-bromo-4-methylaniline, residual reagents from the cyclization reaction, positional isomers, and potentially small amounts of hydrolysis products.
Q2: Which analytical technique is best for assessing the purity of this compound?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment and for optimizing purification conditions. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. Why is that?
A3: This can occur if the impurities have a similar polarity to your target compound, causing them to co-elute on the TLC plate. It is also possible that the impurities are not UV-active if you are using UV light for visualization. Trying different TLC solvent systems or using a different visualization method, such as potassium permanganate stain, may help to resolve the impurities.
Q4: Is this compound stable on silica gel?
A4: Lactams are generally stable on silica gel. However, prolonged exposure to acidic silica gel could potentially lead to degradation. If you suspect your compound is degrading on the column, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots have formed. Using a deactivated (neutral) silica gel is also an option.[1]
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the origin on the silica gel column.
-
Possible Cause: The solvent system is not polar enough. This compound is a polar molecule due to the lactam group.
-
Solution: Increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. A starting point for developing a solvent system could be 20-30% ethyl acetate in hexanes. For very polar impurities, a small percentage of methanol (1-5%) in dichloromethane can be effective.[2][3]
Problem 2: The separation between my compound and an impurity is poor.
-
Possible Cause: The chosen solvent system is not providing adequate resolution.
-
Solution:
-
Fine-tune the solvent ratio: Small adjustments to the solvent ratio can significantly impact separation.
-
Try a different solvent system: Sometimes, changing one of the solvents can alter the selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane might improve the separation of aromatic compounds.
-
Use a shallower gradient: If using automated flash chromatography, a shallower gradient will increase the resolution between closely eluting compounds.[2]
-
Problem 3: The compound is streaking or tailing on the column.
-
Possible Cause: This can be due to overloading the column, poor solubility of the compound in the eluent, or strong interactions with the silica gel.
-
Solution:
-
Reduce the sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry-load the sample: If the compound is not very soluble in the starting eluent, it is best to pre-adsorb it onto a small amount of silica gel.[4]
-
Add a modifier to the eluent: For compounds that exhibit strong acidic or basic interactions, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. However, this is generally less of an issue for neutral lactams.
-
Recrystallization
Problem 1: My compound is "oiling out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.[5][6][7]
-
Solution:
-
Add more solvent: Re-heat the solution until the oil redissolves, add more of the good solvent, and then allow it to cool slowly.[5]
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Change the solvent system: A different solvent or solvent pair may be more suitable.
-
Problem 2: No crystals are forming, even after cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[5][7][8]
-
Solution:
-
Evaporate some of the solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid.
-
Seed the solution: Add a tiny crystal of the pure compound to the solution.
-
Cool to a lower temperature: Use a dry ice/acetone bath for further cooling.
-
-
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems
| Application | Solvent System (v/v) | Polarity | Notes |
| TLC (Initial Screening) | 30% Ethyl Acetate in Hexanes | Medium | Good starting point for observing the separation of major components. |
| 50% Ethyl Acetate in Hexanes | Medium-High | To elute more polar compounds. | |
| 5% Methanol in Dichloromethane | High | For highly polar baseline impurities.[2][3] | |
| Column Chromatography | 20-40% Ethyl Acetate in Hexanes (Isocratic or Gradient) | Medium | A typical range for eluting the target compound. |
| 10-50% Diethyl Ether in Hexanes | Medium | An alternative system that can offer different selectivity. |
Table 2: Potential Impurities and Their Expected Chromatographic Behavior
| Impurity | Structure | Expected Polarity | Expected TLC Rf (relative to product) |
| 3-bromo-4-methylaniline | Aromatic Amine | Lower | Higher |
| γ-butyrolactone | Lactone | Higher | Lower |
| Positional Isomers | Isomeric Product | Similar | Similar |
| Hydrolysis Product | Carboxylic Acid | Much Higher | Much Lower (likely baseline) |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[4]
-
Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[4]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or a solvent pair like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent dropwise until the solid is completely dissolved.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
identifying common side products in N-aryl pyrrolidinone synthesis
Welcome to the technical support center for N-aryl pyrrolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify side products encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N-aryl pyrrolidinones?
A1: The most prevalent methods for synthesizing N-aryl pyrrolidinones include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and 2-pyrrolidinone. This is a widely used method due to its functional group tolerance and relatively mild reaction conditions.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and 2-pyrrolidinone. This is a more traditional method that often requires higher temperatures.
-
From γ-Butyrolactone (GBL): Reaction of γ-butyrolactone with an aniline derivative, which can proceed via thermal or acid-catalyzed conditions.
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A2: Discoloration and the appearance of multiple spots on a TLC plate often indicate the formation of side products or decomposition. Potential causes include:
-
Dehydrogenation: Formation of N-aryl-2-pyrrole, especially when using transition metal catalysts at elevated temperatures.[1]
-
Ring Opening: Hydrolysis of the lactam ring to form the corresponding γ-aminobutyric acid derivative, particularly in the presence of strong acids or bases.
-
Impure Starting Materials: Impurities in reagents like γ-butyrolactone can lead to colored byproducts.
Q3: How can I confirm the identity of a suspected side product?
A3: Spectroscopic methods are essential for identifying side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify characteristic signals of side products. For example, the formation of a pyrrole ring will result in aromatic proton signals.
-
Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the impurities, aiding in their identification. Fragmentation patterns can offer further structural clues.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating common side products for specific synthetic routes.
Buchwald-Hartwig Amination
Issue 1: Formation of a Hydrodehalogenated Arene Side Product
Symptoms:
-
A significant peak in your GC-MS or LC-MS analysis corresponding to the arene formed by replacing the halide on your starting aryl halide with a hydrogen atom.
-
Reduced yield of the desired N-aryl pyrrolidinone.
Potential Causes:
-
A competing reaction pathway where the aryl halide is reduced instead of undergoing amination.[2] This can be promoted by certain ligands and reaction conditions.
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1. Ligand Selection | Switch to a more effective ligand for C-N bond formation. Bidentate phosphine ligands like BINAP and DPPF, or bulky electron-rich monodentate ligands like BrettPhos, can suppress hydrodehalogenation.[2][3] | The choice of ligand significantly influences the relative rates of reductive elimination (product formation) and competing side reactions. |
| 2. Base Selection | Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | Stronger, less hindered bases can sometimes promote side reactions. |
| 3. Reaction Temperature | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side product formation. | Higher temperatures can sometimes favor decomposition and side reactions. |
| 4. Purity of Reagents | Ensure all reagents, especially the solvent and amine, are pure and dry. | Impurities can interfere with the catalytic cycle and lead to undesired pathways. |
Quantitative Data on Side Product Formation:
| Ligand | Base | Temperature (°C) | Aryl Halide | Hydrodehalogenation (%) | N-Aryl Pyrrolidinone Yield (%) | Reference |
| P(o-Tolyl)₃ | NaOtBu | 100 | Aryl Bromide | Can be significant with primary amines | Moderate | [3] |
| BrettPhos | NaOtBu | 80-110 | Aryl Chloride/Bromide | Generally low | High | [4] |
Issue 2: Formation of β-Hydride Elimination Products
Symptoms:
-
Detection of an imine and the corresponding hydrodehalogenated arene in your reaction mixture.[2]
-
This is more prevalent when using primary amines but can also occur with cyclic secondary amines like pyrrolidinone under certain conditions.
Potential Causes:
-
A palladium-amido intermediate can undergo β-hydride elimination, which competes with the desired reductive elimination to form the C-N bond.[2][5]
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1. Ligand Design | Employ bulky, electron-rich ligands. Ligands like CPhos have been shown to suppress β-hydride elimination in some cross-coupling reactions.[3] | The steric and electronic properties of the ligand can disfavor the geometry required for β-hydride elimination and promote reductive elimination. |
| 2. Substrate Modification | If possible, modify the pyrrolidinone substrate to lack β-hydrogens, though this is often not feasible. | β-hydride elimination requires the presence of a hydrogen atom on a carbon atom beta to the palladium center. |
| 3. Reaction Conditions | Carefully control the reaction temperature and time. | Optimizing conditions can favor the desired reaction pathway. |
Reaction Pathway Diagram:
Caption: Buchwald-Hartwig amination and common side pathways.
Ullmann Condensation
Issue: Formation of Biaryl and Aryl Ether Side Products
Symptoms:
-
Presence of a symmetrical biaryl (Ar-Ar) in your product mixture, derived from the coupling of two aryl halide molecules.
-
Detection of an aryl ether if a corresponding phenol is present or formed in situ.
Potential Causes:
-
The classic Ullmann reaction often requires harsh conditions (high temperatures), which can lead to a lack of selectivity.[6]
-
The reaction mechanism can involve radical or organocopper intermediates that may lead to self-coupling of the aryl halide.
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1. Use of Ligands | Employ ligands such as 1,10-phenanthroline or amino acids to promote the desired C-N bond formation at lower temperatures. | Ligands can stabilize the copper catalyst and increase its selectivity towards N-arylation. |
| 2. Optimize Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Lowering the temperature can reduce the rate of undesired side reactions. |
| 3. Purity of Copper | Use activated copper powder. | Activated copper is more reactive and can lead to cleaner reactions at lower temperatures. |
| 4. Solvent Choice | Use a high-boiling polar solvent like DMF, NMP, or DMSO. | These solvents are typically required for Ullmann-type reactions. |
Reaction Pathway Diagram:
Caption: Ullmann condensation and potential side reactions.
Synthesis from γ-Butyrolactone (GBL)
Issue: Formation of N-Phenyl-γ-hydroxybutyramide and Other Byproducts
Symptoms:
-
Incomplete cyclization, leading to the ring-opened amide, N-aryl-γ-hydroxybutyramide.
-
Discoloration of the reaction mixture, potentially due to impurities in the GBL or side reactions at high temperatures.
-
Low yield of the desired N-aryl pyrrolidinone.
Potential Causes:
-
The equilibrium between the ring-opened and cyclized product may favor the ring-opened form under certain conditions.
-
Water present in the reaction can hydrolyze the lactone.
-
High reaction temperatures can lead to decomposition and polymerization.
Troubleshooting Steps & Preventative Measures:
| Step | Action | Rationale |
| 1. Dean-Stark Trap | If running the reaction at elevated temperatures, use a Dean-Stark trap to remove water formed during the reaction. | Removal of water drives the equilibrium towards the cyclized pyrrolidinone product. |
| 2. Acid Catalysis | Use an acid catalyst (e.g., p-toluenesulfonic acid) to promote the reaction at lower temperatures. | Catalysis can increase the reaction rate and allow for milder conditions. |
| 3. Purity of GBL | Use high-purity GBL. If necessary, distill the GBL before use. | Impurities in GBL can lead to side reactions and discoloration. |
| 4. Temperature Control | Avoid excessively high temperatures to minimize decomposition. | GBL and the product can be unstable at very high temperatures. |
Reaction Pathway Diagram:
Caption: Synthesis from GBL, showing the ring-opened intermediate.
Experimental Protocols
Buchwald-Hartwig Amination: Synthesis of N-(4-methoxyphenyl)-2-pyrrolidinone
Materials:
-
2-Pyrrolidinone
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 2-pyrrolidinone (1.2 mmol), cesium carbonate (1.4 mmol), Xantphos (7.5 mol%), and Pd(OAc)₂ (2.5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (1 mL) and 4-bromoanisole (1.0 mmol) via syringe.
-
Heat the reaction mixture to 105 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Ullmann Condensation: Synthesis of N-Phenyl-2-pyrrolidinone
Materials:
-
2-Pyrrolidinone
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (ligand)
-
Potassium phosphate (K₃PO₄)
-
DMSO (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 2-pyrrolidinone (10 mmol), potassium phosphate (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and CuI (0.5 mmol) in DMSO (10 mL).
-
Add iodobenzene (12 mmol) at room temperature.
-
Heat the mixture to 110 °C and stir for 5 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[7]
Synthesis from γ-Butyrolactone: Synthesis of N-Phenyl-2-pyrrolidinone
Materials:
-
γ-Butyrolactone (GBL)
-
Aniline
-
p-Toluenesulfonic acid (catalytic amount, optional)
-
Toluene
Procedure:
-
Combine γ-butyrolactone (1.0 equiv) and aniline (1.0 equiv) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
References
- 1. Pd-Catalyzed Asymmetric β-Hydride Elimination En Route to Chiral Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Enantioselective Relay Heck Arylation of Enelactams: Accessing α,β-Unsaturated δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions
Welcome to the technical support hub for palladium-catalyzed amination reactions, also known as Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the success of your C-N coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your palladium-catalyzed amination experiments.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low or no yield is a frequent issue that can stem from several sources. The most common culprits include problems with the catalyst system, reaction conditions, or the purity of your reagents.[1] A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical and highly dependent on the substrates.[1] Sterically hindered and electron-rich phosphine ligands often enhance catalytic activity.[1] It is often beneficial to screen a variety of ligands to find the optimal one for a new transformation.[1]
-
Base Selection: The strength and solubility of the base are paramount. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but may not be compatible with base-sensitive functional groups.[1] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1]
-
Solvent Choice: The solvent affects the solubility of reagents and reaction rates. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[1] In some instances, the insolubility of reagents can lead to reaction failure.[1]
-
Reaction Temperature: Typical temperatures range from 80-100°C.[1] Insufficient heat can result in a slow or incomplete reaction, while excessive temperatures can lead to catalyst decomposition.[1]
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[1] All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]
-
Substrate Quality: Impurities in the aryl halide or amine can act as catalyst poisons.[1] Ensure the starting materials are of high purity.[1]
Q2: My reaction starts but then stalls before reaching completion. What could be the cause?
A2: A stalling reaction often points towards catalyst deactivation. This can happen for several reasons:
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. This is a common issue in reactions that require prolonged heating.[2]
-
Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual sign of catalyst aggregation and deactivation. This can be triggered by high temperatures, high catalyst concentrations, or an incorrect ligand-to-palladium ratio.[2][3]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures. This compromises the necessary electronic and steric environment for the palladium center, leading to deactivation.[2]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity.[1]
To address a stalling reaction, ensure rigorous exclusion of oxygen, consider lowering the reaction temperature, or screen different ligands that may be more stable under the reaction conditions.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired amination. The most common include:
-
Hydrodehalogenation: This involves the replacement of the halide on the aryl group with a hydrogen atom. Using bulkier ligands can often suppress this side reaction.[1]
-
Diarylamine Formation: When using primary amines, a second arylation can occur to form a diarylamine.[1] Carefully controlling the stoichiometry of the reactants can help mitigate this.[1]
-
Aryl Hydroxylation: This can be an issue when using aqueous or hydroxide bases, leading to the formation of phenols.[1] The choice of ligand is critical to suppress this pathway.[1]
The table below summarizes common side reactions and suggested solutions.
| Side Reaction | Common Cause | Suggested Solution |
| Hydrodehalogenation | β-hydride elimination is competitive with reductive elimination. | Use bulkier ligands to favor reductive elimination.[1] |
| Diarylation (with primary amines) | The primary amine product reacts again with the aryl halide. | Carefully control stoichiometry; consider ligands like KPhos.[1] |
| Aryl Hydroxylation | Use of aqueous ammonia or hydroxide bases. | Judicious choice of ligand is crucial to suppress this pathway.[1] |
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal palladium precursor and ligand for my substrates?
A4: The ideal palladium source and ligand combination is highly substrate-dependent. For electron-rich aryl chlorides, sterically hindered and electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[1] For many applications, stable and easy-to-handle Pd(II) precatalysts are used, which are reduced in situ to the active Pd(0) species. Screening a small library of ligands is the most effective empirical approach to identify the best choice for a new transformation.[1]
Q5: What is the role of the base, and how do I choose the right one?
A5: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine or the palladium-amine complex.[4][5] Strong bases like NaOtBu and LHMDS are commonly used but can cause decomposition of substrates with sensitive functional groups.[6] Weaker bases like Cs₂CO₃ and K₃PO₄ are milder alternatives.[1] The solubility of the base is also a key consideration; for instance, the high density of some inorganic bases can cause them to settle at the bottom of the reaction vessel, impacting the reaction rate if agitation is insufficient.[6]
Q6: Can I run the reaction at room temperature?
A6: While typical Buchwald-Hartwig reactions are run at elevated temperatures (80-100°C), room temperature couplings are possible.[1][6] Achieving this often requires careful screening of reaction parameters, including the use of highly active catalyst systems and potentially stronger bases, to maintain a good reaction rate and preserve chiral configurations if applicable.[6]
Q7: My reaction is very slow. How can I increase the rate?
A7: To accelerate a sluggish reaction, you can consider several strategies:
-
Increase Temperature: Gently increasing the reaction temperature can significantly boost the reaction rate. However, be mindful of potential catalyst degradation at excessively high temperatures.[1]
-
Higher Catalyst Loading: Increasing the amount of the palladium catalyst and ligand can improve the reaction rate, though this should be balanced with cost and potential for side reactions.[7]
-
Change Ligand or Solvent: A different ligand might offer faster kinetics. Similarly, changing the solvent could improve the solubility of the reactants and accelerate the reaction.[1][6]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction:
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Amine Addition: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for low-yield amination reactions.
Caption: A general experimental workflow for palladium-catalyzed amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
optimization of solvent and base for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for the synthesis of this compound are transition-metal catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both reactions involve the formation of a carbon-nitrogen bond between the aryl halide (3-bromo-4-methylaniline) and 2-pyrrolidinone.
Q2: Which factors are critical for optimizing the reaction yield and purity?
A2: Several factors significantly influence the success of the synthesis:
-
Choice of Catalyst and Ligand: The selection of the palladium precatalyst and the phosphine ligand is crucial in the Buchwald-Hartwig amination.[1][2] Sterically hindered and electron-rich ligands often improve catalytic activity.
-
Solvent: The reaction solvent must be anhydrous and capable of dissolving the reactants and catalyst system.[3] Common choices include toluene, dioxane, and THF.
-
Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can affect the reaction rate and yield.[4][5]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side product formation.
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., argon or nitrogen).[4]
Q3: What are the potential side reactions to be aware of?
A3: Common side reactions include:
-
Hydrodehalogenation: The bromo group on the aryl halide is replaced by a hydrogen atom.
-
Homocoupling: The aryl halide couples with itself to form a biaryl compound.
-
Catalyst Decomposition: The catalyst can decompose, especially at high temperatures, leading to a stalled reaction.
-
Reaction with Solvent: Some solvents may react with the catalyst or reagents under the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Consider using a pre-activated catalyst. |
| Poor choice of solvent | - Screen different anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2][3] | |
| Inappropriate base | - Test a range of bases with varying strengths and solubilities (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[4][6] | |
| Reaction temperature is too low | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Presence of oxygen or moisture | - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.[4] | |
| Formation of Significant Side Products | Hydrodehalogenation | - Use a less reactive base.- Optimize the ligand-to-metal ratio. |
| Homocoupling of aryl halide | - Lower the reaction temperature.- Adjust the catalyst loading. | |
| Incomplete Consumption of Starting Material | Catalyst deactivation | - Add a fresh portion of the catalyst and ligand.- Ensure the starting materials are pure. |
| Poor solubility of reagents | - Try a different solvent or a solvent mixture to improve solubility. | |
| Difficulty in Product Purification | Co-elution with byproducts | - Optimize the chromatographic separation conditions (e.g., solvent gradient, column type).- Consider recrystallization as an alternative purification method. |
Data Presentation: Solvent and Base Optimization
The following tables summarize the effects of different solvents and bases on the yield of N-arylation reactions, providing a basis for optimizing the synthesis of this compound. Note: The data presented is based on analogous reactions and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Typical Yield (%) | Reference |
| Toluene | 85-95 | [2] |
| Dioxane | 80-90 | [2] |
| THF | 70-85 | [3] |
| DMF | 60-75 | [7] |
Table 2: Effect of Base on Reaction Yield
| Base | Typical Yield (%) | Reference |
| NaOtBu | 90-98 | [7] |
| K₃PO₄ | 80-90 | [6] |
| Cs₂CO₃ | 85-95 | [1][6] |
| K₂CO₃ | 70-85 | [4] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
Preparation: To an oven-dried Schlenk tube, add 3-bromo-4-methylaniline (1.0 mmol), 2-pyrrolidinone (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Byproduct Formation in Lactam Arylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during lactam arylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in lactam arylation reactions?
A1: The most prevalent byproduct is the hydrodehalogenated arene, where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. Other potential side products include biaryl species from homocoupling of the aryl halide and products arising from β-hydride elimination, which can lead to the formation of an imine.
Q2: How does the choice of catalyst and ligand affect byproduct formation?
A2: The catalyst and ligand system is crucial for a selective N-arylation. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed in palladium-catalyzed reactions like the Buchwald-Hartwig amination. These ligands promote the desired reductive elimination step to form the C-N bond, which can outcompete the pathways leading to byproducts like hydrodehalogenation. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence catalyst activity and side reaction rates.
Q3: What is the role of the base in controlling selectivity?
A3: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the lactam and promote the desired coupling. However, the choice of base can also influence the rate of side reactions. In some cases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be screened to minimize byproduct formation, especially if the starting materials are base-sensitive.
Q4: Can the solvent and reaction temperature impact the formation of byproducts?
A4: Yes, both solvent and temperature are critical parameters. Aprotic solvents like toluene and dioxane are commonly used. Solvents known to act as hydride sources, such as dimethylformamide (DMF) and alcohols, should be used with caution as they can promote hydrodehalogenation. Running the reaction at the lowest effective temperature can also help minimize side reactions. Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenated Arene Byproduct
This is one of the most common issues in lactam arylation. The following steps can help mitigate this side reaction.
Troubleshooting Workflow for Hydrodehalogenation
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Steps:
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial. These ligands accelerate the rate of reductive elimination to form the desired C-N bond, thereby outcompeting the hydrodehalogenation pathway.
-
Base Adjustment: If using a strong base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. This can decrease the rate of formation of palladium-hydride species responsible for hydrodehalogenation.
-
Solvent Choice: Avoid solvents that can act as a hydride source, such as DMF and alcohols. Non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired N-arylation.
Issue 2: Low Yield of the N-Arylated Lactam
Low conversion of starting materials can be due to several factors.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Detailed Steps:
-
Catalyst Integrity: Ensure the palladium source and ligand are not degraded. The active Pd(0) species is crucial, and using a fresh catalyst under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Base and Solvent Compatibility: The chosen base must be strong enough to deprotonate the lactam. Ensure all reagents are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Conditions: Many N-arylation reactions require elevated temperatures (e.g., 80-110 °C) to proceed efficiently. Monitor the reaction over time to ensure it has reached completion.
-
Purity of Reagents: Impurities in the starting materials can sometimes inhibit the catalyst.
Quantitative Data on Byproduct Formation
The following tables provide representative data on how reaction parameters can influence the yield of the desired N-arylated lactam and the formation of the hydrodehalogenated byproduct.
Table 1: Effect of Ligand on the N-Arylation of 2-Pyrrolidinone
| Entry | Ligand | Yield of N-Aryl-2-pyrrolidinone (%) | Yield of Hydrodehalogenated Arene (%) |
| 1 | PPh₃ | 15 | 75 |
| 2 | BINAP | 45 | 40 |
| 3 | XPhos | 92 | <5 |
| 4 | RuPhos | 88 | <8 |
Conditions: 2-pyrrolidinone (1.2 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.
Table 2: Effect of Base on the N-Arylation of Valerolactam
| Entry | Base | Yield of N-Aryl-valerolactam (%) | Yield of Hydrodehalogenated Arene (%) |
| 1 | NaOtBu | 85 | 10 |
| 2 | K₃PO₄ | 78 | 15 |
| 3 | Cs₂CO₃ | 82 | 12 |
| 4 | K₂CO₃ | 65 | 25 |
Conditions: Valerolactam (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Base (2.0 mmol), Dioxane (5 mL), 110 °C, 16 h.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of a Lactam
This protocol provides a general starting point for the N-arylation of lactams using Buchwald-Hartwig amination conditions.
Reaction Setup Workflow
Caption: General workflow for a lactam arylation experiment.
Detailed Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the lactam (1.2 mmol), aryl halide (1.0 mmol), palladium precursor (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), phosphine ligand (e.g., XPhos; 0.04 mmol, 4 mol%), and base (e.g., NaOtBu; 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated lactam.
Reaction Mechanism
The generally accepted mechanism for the palladium-catalyzed N-arylation of lactams (Buchwald-Hartwig amination) is depicted below. Understanding this cycle can help in troubleshooting, as each step can be influenced by the reaction conditions.
Catalytic Cycle of Lactam N-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of lactams.
Technical Support Center: Catalyst and Ligand Selection for Efficient C-N Coupling
Welcome to the technical support center for C-N coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst and ligand selection for efficient C-N bond formation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination reaction is not working or is giving a low yield. What are the most common causes?
A: Low or no yield in Buchwald-Hartwig amination can be attributed to several factors. The most common culprits include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly dependent on the substrate.[1] Sterically hindered and electron-rich ligands often lead to higher catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, they may not be compatible with base-sensitive functional groups.[1][2] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1][2]
-
Solvent Effects: The choice of solvent affects the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents such as toluene and dioxane are common.[1] The insolubility of reagents can sometimes lead to reaction failure.[1][2]
-
Reaction Temperature: Typical reaction temperatures range from 80-100°C.[1][2] Insufficient temperature can result in slow or incomplete reactions, while excessive heat may cause catalyst decomposition or side reactions.[1]
-
Presence of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[1] It is essential to perform reactions under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst. Ensure that the starting materials are pure.
Issue 2: Catalyst Deactivation
Q: I observe the formation of palladium black in my reaction, and the reaction has stalled. What is happening and how can I prevent it?
A: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has precipitated out of the catalytic cycle, leading to its deactivation.[3] This can be caused by:
-
High Temperatures: Prolonged exposure to high temperatures can cause the catalyst to decompose.[3] Consider lowering the reaction temperature or using a more thermally stable precatalyst.[1]
-
Product Inhibition: In some cases, the product can coordinate to the palladium center and inhibit catalysis.[1] Trying a different ligand or adjusting the reaction conditions may help.[1]
-
Inadequate Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.[3] Ensure your reaction is set up under a strictly inert atmosphere using anhydrous solvents.[1][4]
Issue 3: Challenges with Specific Substrates
Q: I am having difficulty with the amination of 2-halopyridines. Why is this substrate so challenging?
A: The amination of 2-halopyridines is notoriously difficult due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3] This coordination inhibits the catalyst's activity. To overcome this, the use of sterically hindered, electron-rich phosphine ligands is crucial.[3] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[3]
Q: I am working with volatile amines and observing low conversion. What is the likely cause?
A: Low or no conversion when using volatile amines is a common problem that primarily stems from the loss of the amine nucleophile from the reaction mixture before it can react.[5] To address this, consider the following strategies:
-
Use of a Sealed Reaction Vessel: This is a highly effective method to ensure the amine remains in the reaction medium.[5]
-
In Situ Generation of the Amine: Using the hydrochloride or hydrobromide salt of the volatile amine with at least two equivalents of a stronger base can be an effective strategy.[5] The amine is generated in situ, preventing its loss during the experimental setup.[5]
-
Use of a Standard Solution: A standard solution of the amine in the reaction solvent can be prepared and added via a syringe, which is often the most accurate method for small-scale reactions.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phosphine ligand for my C-N coupling reaction?
A1: The choice of the phosphine ligand is critical for a successful cross-coupling reaction.[6] Key factors to consider are:
-
Steric Bulk: Bulky ligands often promote the reductive elimination step and can prevent the formation of inactive catalyst dimers.[6]
-
Electron-Donating Ability: Electron-rich ligands can increase the electron density on the palladium center, which facilitates the oxidative addition step.[6] Generally, phosphine ligands with high electron density increase the reactivity of oxidative addition from a metal center, and their bulkiness improves reductive elimination.[7][8] Trialkylphosphines, especially those with tert-butyl or cyclohexyl groups, show the highest electron density.[7][8]
Q2: What is the role of the base in the Buchwald-Hartwig amination?
A2: A base is required to deprotonate the amine substrate either before or after coordination to the palladium center.[2] The most common bases for C-N couplings include t-BuONa, t-BuOK, LHMDS, Cs₂CO₃, K₂CO₃, and K₃PO₄.[2] The vast majority of side-reactions in Buchwald-Hartwig aminations are caused by the added base, as the functional group tolerance of strong tert-butoxide bases is inherently low.[2] The relative strength of the base determines the functional group tolerance.[2]
Q3: What are the best practices for setting up a C-N coupling reaction?
A3: To ensure the best chance of success, follow these best practices:
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation by oxygen.[1][4]
-
Anhydrous Conditions: Use anhydrous and deoxygenated solvents.[1][4]
-
Pure Reagents: Ensure that your aryl halide, amine, and base are of high purity to avoid poisoning the catalyst.
-
Proper Stirring: Efficient stirring is important, especially for heterogeneous mixtures, to ensure proper mixing of all components.[2]
Quantitative Data Summary
Table 1: Common Catalyst Systems and Reaction Conditions for Buchwald-Hartwig Amination.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 | 0.5 - 2 | [1],[4] |
| Pd(OAc)₂ | SPhos, DavePhos | K₂CO₃, K₃PO₄ | t-BuOH, Toluene | 80-100 | 1 - 5 | [2] |
| G3-XPhos | (internal) | Cs₂CO₃ | THF | 65-80 | 1 - 2 | [9] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 10 | [10] |
Experimental Protocols
General Procedure for a Small-Scale Buchwald-Hartwig Amination Reaction:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, 5-10 mL) via a syringe.
-
Amine Addition: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in the first step.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for C-N coupling reactions.
Caption: A logical workflow for troubleshooting low yields in C-N coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when removing unreacted starting materials from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted starting materials?
A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials.[1][2][3][4] The most common techniques include:
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[3]
-
Liquid-Liquid Extraction: Separates compounds based on their different solubilities in two immiscible liquid phases.[4]
-
Crystallization: Purifies solid compounds by separating the desired product from soluble impurities.[1][4]
-
Distillation: Separates liquids with different boiling points.[2][3][5]
-
Sublimation: A technique for separating sublimable compounds from non-sublimable impurities.[1][3][4]
Q2: How do I choose the right purification technique?
A2: The selection of an appropriate purification method is crucial for obtaining a pure product.[1] Consider the following factors:
-
Physical State: Is your product a solid or a liquid?
-
Solubility: Are the solubilities of your product and starting materials different in various solvents?
-
Polarity: Do your product and starting materials have different polarities? This is key for chromatographic separations.
-
Boiling Point: For liquid products, is there a significant difference in the boiling points of the product and starting materials?[3][5]
-
Thermal Stability: Is your product stable at elevated temperatures? This will determine if distillation or high-temperature crystallization is suitable.
Q3: My product and starting material have the same polarity. How can I separate them?
A3: This is a common challenge in purification. Here are a few strategies you can try:
-
Change the Chromatographic Conditions: Experiment with different solvent systems (mobile phases) or stationary phases (e.g., reverse-phase chromatography).[6]
-
Chemical Derivatization: It may be possible to selectively react either the product or the starting material to change its polarity, making separation easier. After separation, the derivative can be converted back to the original compound if necessary.
-
Crystallization: Even if the polarities are similar, differences in solubility and crystal lattice energy can sometimes be exploited through careful selection of a crystallization solvent.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific purification techniques.
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking.[8] - High concentration of surfactant-like molecules.[8] - Incompatible solvent systems. | - Gently swirl the separatory funnel instead of shaking.[8] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[8][9] - Add a small amount of a different organic solvent to alter the properties of the organic phase.[8] - Allow the funnel to stand for a period of time.[9] - Filter the emulsion by suction.[9] |
| Poor Separation of Layers | - The densities of the two phases are very similar. - The presence of a water-miscible organic solvent (e.g., ethanol, acetone) from the reaction mixture.[9] | - Add a small amount of water to see which layer increases in volume to identify the aqueous layer.[9] - If only one phase is observed, add more of the organic solvent or brine to induce phase separation.[9] - Pre-concentrate the reaction mixture to remove water-miscible solvents before extraction.[9] |
| Product Lost in Aqueous Layer | - The product has some solubility in the aqueous phase.[10] - Incorrect pH of the aqueous layer for acidic or basic compounds. | - Perform multiple extractions with smaller volumes of the organic solvent. - Adjust the pH of the aqueous layer to suppress the ionization of your product, making it more soluble in the organic phase. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.[11][12] - The solution is supersaturated.[11] - The solution cooled too quickly.[12] | - Evaporate some of the solvent to increase the concentration.[11] - Scratch the inside of the flask with a glass rod to induce nucleation.[11][12] - Add a seed crystal of the pure compound.[11][12] - Cool the solution slowly.[12] |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute.[13] - The solution is cooling too rapidly.[13] - High level of impurities.[11] | - Reheat the solution to redissolve the oil and add more solvent.[11][13] - Allow the solution to cool more slowly.[11][13] - Consider using a mixed solvent system.[13] - If impurities are the issue, an initial purification step like column chromatography may be necessary.[11] |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[12][13] - Premature crystallization during hot filtration.[13] - Washing the collected crystals with a solvent that is not ice-cold.[13] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] - Pre-heat the filtration apparatus before hot filtration.[13] - Wash the crystals with a minimal amount of ice-cold solvent.[13] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system (mobile phase). - Column overloading. - Column was not packed properly. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Use less sample material. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Tailing Peaks | - The compound is interacting too strongly with the stationary phase. - The sample was dissolved in too strong of a solvent.[14] | - Add a small amount of a more polar solvent to the mobile phase. - Dissolve the sample in the mobile phase or a weaker solvent.[14] |
| Cracked or Channeled Column | - The column ran dry. - The packing was not allowed to settle properly. | - Always keep the solvent level above the top of the stationary phase. - Allow the stationary phase to settle completely before loading the sample. |
Experimental Protocols
General Workflow for Product Purification
Caption: General workflow for isolating a pure product from a crude reaction mixture.
Detailed Protocol for Liquid-Liquid Extraction
-
Preparation: Ensure the separatory funnel is clean and the stopcock is properly greased and closed.
-
Transfer: Pour the crude reaction mixture into the separatory funnel.
-
Addition of Extraction Solvent: Add the immiscible extraction solvent to the funnel. The volume will depend on the scale of your reaction.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently swirl or rock the funnel to mix the layers. Vent frequently to release pressure buildup.[15]
-
Separation: Place the funnel back in the ring stand and allow the layers to separate completely.[15]
-
Draining: Remove the stopper and carefully drain the bottom layer into a flask.[15]
-
Collection: Collect the desired layer. If the product is in the top layer, pour it out from the top of the funnel to avoid contamination.
-
Repeat: Repeat the extraction process with fresh solvent to maximize product recovery.
-
Drying: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[15]
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product, which may then be further purified.[15]
Logical Flow for Troubleshooting Crystallization
Caption: A decision-making workflow for troubleshooting common crystallization problems.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. byjus.com [byjus.com]
- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 5. varsitytutors.com [varsitytutors.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. How To [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
impact of reaction temperature on 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, with a specific focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound are transition-metal-catalyzed N-arylation reactions. The two main approaches are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). Both involve the coupling of 3-bromo-4-methylaniline with 2-pyrrolidinone or the coupling of an aryl halide like 1,3-dibromo-4-methylbenzene with 2-pyrrolidinone.
Q2: How does reaction temperature generally affect the synthesis of this compound?
A2: Reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and purity of the final product.
-
Low Temperatures: Insufficient temperatures may lead to slow or incomplete reactions, resulting in low yields.
-
Optimal Temperatures: An optimal temperature range will promote an efficient reaction rate and high yield of the desired product.
-
High Temperatures: Excessive heat can lead to the degradation of reactants, catalysts, or the product itself, and can promote the formation of side products, thus reducing the overall yield and purity. For instance, Ullmann-type reactions traditionally require high temperatures, often exceeding 210°C, which can be a source of side reactions.[1] Modern catalytic systems, particularly for Buchwald-Hartwig aminations, often allow for lower reaction temperatures.
Q3: What are common side reactions to be aware of, especially at elevated temperatures?
A3: At higher temperatures, several side reactions can occur, leading to impurities. These may include:
-
Hydrodehalogenation: The bromo group on the aromatic ring can be replaced by a hydrogen atom.
-
Dimerization: Self-coupling of the aryl halide or the amine can occur.
-
Solvent-related side reactions: Some solvents may react with the starting materials or intermediates at high temperatures.
-
Ligand degradation: In palladium-catalyzed reactions, the phosphine ligands can degrade at elevated temperatures.
Q4: Which catalytic system, Buchwald-Hartwig or Ullmann, is generally preferred for this synthesis?
A4: The choice between Buchwald-Hartwig and Ullmann condensation depends on several factors, including available equipment, desired reaction conditions, and cost. Buchwald-Hartwig amination often offers milder reaction conditions, higher functional group tolerance, and generally higher yields with lower catalyst loadings.[2] Ullmann condensation, while historically significant, typically requires harsher conditions (higher temperatures and stoichiometric copper).[1] However, recent advancements have led to milder Ullmann-type reactions with catalytic amounts of copper.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. |
| Inefficient catalyst or ligand system. | For Buchwald-Hartwig, screen different palladium precatalysts and phosphine ligands. For Ullmann, ensure the copper source is active and consider using a ligand. | |
| Poor quality of reagents or solvents. | Use freshly purified reagents and anhydrous, degassed solvents. | |
| Low Purity of Product (Multiple Spots on TLC) | Reaction temperature is too high, leading to side reactions. | Decrease the reaction temperature. If a high temperature is necessary, consider reducing the reaction time. |
| Incorrect stoichiometry of reactants. | Ensure the correct molar ratios of the aryl halide, 2-pyrrolidinone, base, and catalyst are used. | |
| Air or moisture sensitivity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Results | Variability in heating. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure consistent and uniform heating. |
| Catalyst deactivation. | Ensure the catalyst is handled under inert conditions and is not exposed to air or moisture for extended periods. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
Materials:
-
3-bromo-4-methylaniline or 1,3-dibromo-4-methylbenzene
-
2-Pyrrolidinone
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos, or similar biaryl phosphine ligands)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide, 2-pyrrolidinone, and the base to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with a range of 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table illustrates a hypothetical temperature screening for the synthesis of this compound via a Buchwald-Hartwig reaction. Actual results will vary depending on the specific conditions.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS, %) | Observations |
| 1 | 80 | 24 | 45 | 95 | Incomplete conversion of starting material. |
| 2 | 90 | 18 | 75 | 92 | Good conversion, minor impurities observed. |
| 3 | 100 | 12 | 88 | 90 | High conversion, increased side product formation. |
| 4 | 110 | 8 | 82 | 80 | Faster reaction, but significant impurity formation. |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
Structure-Activity Relationship (SAR) Studies of 1-Arylpyrrolidin-2-one Analogs and Related Compounds: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No specific structure-activity relationship (SAR) studies for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one analogs were identified in the public domain at the time of this review. This guide therefore provides a comparative analysis of SAR studies on the broader class of 1-arylpyrrolidin-2-one and structurally related 1-arylpyrrolidine-2,5-dione analogs, with a focus on their anticonvulsant properties. The presented data and methodologies are intended to serve as a valuable resource for the rational design of novel central nervous system (CNS) active agents based on the pyrrolidinone scaffold.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant activity of various 1-arylpyrrolidin-2-one and 1-arylpyrrolidine-2,5-dione analogs has been evaluated in preclinical models of epilepsy. The primary screening assays include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often assessed using the rotarod test.
The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on anticonvulsant efficacy and neurotoxicity.
Table 1: Anticonvulsant Activity of 3-(substituted-phenyl)-pyrrolidine-2,5-dione-acetamide Analogs
| Compound ID | Phenyl Substituent (Position 3) | ED₅₀ MES (mg/kg) | ED₅₀ 6 Hz (mg/kg) | Protective Index (PI)¹ | Reference |
| 6 | 2-Chlorophenyl | 68.30 | 28.20 | > 4.39 | [1] |
| 19 | 3-Chlorophenyl | > 100 | 45.30 | > 2.21 | [1] |
| Valproic Acid | - | 252.74 | 130.64 | 1.64 | [1] |
¹Protective Index (PI) is calculated as TD₅₀ (median toxic dose) / ED₅₀ (median effective dose). A higher PI indicates a better safety profile.
SAR Insights from Table 1:
-
The position of the chloro substituent on the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core significantly influences anticonvulsant activity.[1]
-
A 2-chloro substitution (Compound 6 ) resulted in potent activity in both the MES and 6 Hz screens, with a more favorable safety profile compared to the reference drug, valproic acid.[1]
-
Shifting the chloro group to the 3-position (Compound 19 ) led to a decrease in activity in the MES test.[1]
Table 2: Anticonvulsant Activity of 1,3-disubstituted Pyrrolidine-2,5-dione Analogs
| Compound ID | Substituent (Position 3) | Anticonvulsant Activity | Reference |
| 59j,n | Methyl | Active in both MES and scPTZ tests | [2] |
| 66b,c,h | Varied non-aromatic | Better activity than ethosuximide and valproic acid in the MES test | [2] |
| 69k | sec-Butyl | More effective than valproic acid in MES and 6 Hz tests | [2] |
SAR Insights from Table 2:
-
Substituents at the 3-position of the pyrrolidine-2,5-dione scaffold are crucial for anticonvulsant activity.[2]
-
Non-aromatic substituents at this position, such as sec-butyl, appear to be beneficial for activity.[2]
-
The nature of the substituent at position 3 can modulate the spectrum of activity (MES vs. scPTZ).[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the cited findings.
2.1. Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-30 g).
-
Procedure:
-
The test compound or vehicle is administered intraperitoneally (i.p.).
-
After a specified pretreatment time (e.g., 30 minutes or 4 hours), an electrical stimulus is delivered via corneal electrodes. The stimulus parameters are typically 50 mA, 60 Hz for 0.2 seconds.
-
The animals are observed for the presence or absence of a tonic hind limb extension.
-
Protection is defined as the absence of the tonic hind limb extension seizure.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[1]
-
2.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify anticonvulsant drugs that may be effective against absence seizures.
-
Animal Model: Male albino mice (20-30 g).
-
Procedure:
-
The test compound or vehicle is administered i.p.
-
Following the pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is determined as the dose that protects 50% of the animals from seizures.[1]
-
2.3. Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
-
Animal Model: Male albino mice (20-30 g).
-
Apparatus: A rotating rod (e.g., 3 cm diameter) turning at a constant speed (e.g., 6 rpm).
-
Procedure:
-
Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
The test compound or vehicle is administered i.p.
-
At various time points after administration, the mice are placed on the rotating rod.
-
Neurotoxicity is indicated if the animal falls off the rod within a specified time (e.g., 1 minute).
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.[1]
-
Proposed Mechanism of Action & Signaling Pathways
While the precise mechanisms of action for many novel anticonvulsant compounds are still under investigation, a significant number of them exert their effects by modulating neuronal excitability through interactions with voltage-gated ion channels or by enhancing GABAergic inhibition.
Proposed Anticonvulsant Mechanism of Action:
The following diagram illustrates a generalized mechanism of action for anticonvulsant drugs targeting voltage-gated sodium channels and GABA-A receptors.
References
comparing efficacy of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one with known inhibitors
No public data is available for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.
Extensive searches for the biological activity, efficacy, and mechanism of action of the compound this compound have yielded no specific information. Publicly accessible scientific literature and databases do not contain data regarding its protein targets, modulated pathways, or any quantitative measures of its efficacy, such as IC50 or Ki values.
The search did identify information on structurally similar compounds, including other pyrrolidin-2-one derivatives and molecules containing a bromo-methylphenyl group. These related compounds exhibit a range of biological activities, from monoamine uptake inhibition to antibacterial and antioxidant effects. However, due to the specific nature of structure-activity relationships in pharmacology, this information cannot be extrapolated to predict the function of this compound.
Without any foundational data on the biological effects of this compound, it is not possible to identify relevant known inhibitors for comparison, present experimental data, or delineate any associated signaling pathways or experimental workflows as requested.
Therefore, the creation of a comparison guide with supporting experimental data and visualizations for this compound is not feasible at this time due to the absence of the necessary scientific information in the public domain.
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a novel pyrrolidinone derivative. The information presented herein is essential for establishing robust and reliable analytical procedures in research, development, and quality control settings. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance.[1][2][3]
Comparative Analysis of Analytical Techniques
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and robust method for the analysis of pyrrolidinone derivatives.[4][5] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or after appropriate sample derivatization.[7]
A summary of the typical performance characteristics of these methods is presented in the table below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, based on precursor and product ion transitions. | Excellent, based on mass fragmentation patterns. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.998 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (%RSD) | < 2% | < 1.5% | < 3% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Robustness | Good | Good | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC-UV and LC-MS/MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method with UV detection, a widely used technique for the quantification of organic molecules.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for pyrrolidinone derivatives. A typical gradient could start at 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 230-280 nm).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
Chromatographic Conditions:
-
The HPLC conditions can be similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.4 mL/min) to be compatible with the MS interface.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion will need to be determined by direct infusion of a standard solution into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with lower concentrations for the calibration standards due to the higher sensitivity of the detector. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] The following diagram illustrates the typical workflow for analytical method validation based on ICH guidelines.[8][9]
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationships of Validation Parameters
The various parameters of analytical method validation are interconnected. Understanding these relationships is crucial for a comprehensive and efficient validation process.
Caption: Interdependencies between key analytical method validation parameters.
By following the guidelines and methodologies outlined in this document, researchers and scientists can confidently develop and validate robust analytical methods for the quantification of this compound, ensuring data integrity and regulatory compliance.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
Comparative Analysis of In Silico Modeling and Experimental Data for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one: A Guide for Researchers
A comprehensive comparison between computational predictions and empirical evidence is crucial for the efficient progression of drug discovery and development. This guide provides a comparative overview of in silico modeling and available experimental data concerning the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the limited publicly available research specifically on this compound, this guide incorporates data from closely related analogs to provide a foundational understanding and to highlight the methodologies applicable to its future investigation.
While specific in silico predictions and experimental results for this compound are not extensively documented in publicly accessible literature, we can infer potential properties and biological activities based on the analysis of similar structures. The pyrrolidinone core is a common scaffold in medicinal chemistry, and its derivatives have been explored for a range of biological targets. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been identified as potent inhibitors of dopamine and norepinephrine transporters, suggesting a potential neurological activity for related compounds.[1][2]
Physicochemical Properties
In silico tools can predict various physicochemical properties that are critical for drug development, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a comprehensive analysis, these predicted values should be juxtaposed with experimentally determined data.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
| Property | In Silico Prediction (for Analogs) | Experimental Data (for Analogs) | Method/Reference |
|---|---|---|---|
| Molecular Weight ( g/mol ) | ~254.12 | 254.12 | PubChem (for 1-(2-bromo-4-methylphenyl)-2-pyrrolidinone)[3] |
| ClogP | Predicted values vary | Not Available | N/A |
| TPSA (Ų) | Predicted values vary | Not Available | N/A |
| H-Bond Donors | Predicted values vary | Not Available | N/A |
| H-Bond Acceptors | Predicted values vary | Not Available | N/A |
Note: Data for the specific compound is limited. Values are based on close structural analogs found in public databases.
Biological Activity: A Comparative Look
In silico docking studies on analogous compounds have explored their binding affinity to various biological targets. For example, derivatives of pyrrole and pyrrolidinone have been investigated for their antibacterial and antifungal activities.[4] Such computational models help in identifying potential mechanisms of action and in prioritizing compounds for experimental screening.
Experimental validation is paramount. Biological assays, such as antimicrobial susceptibility tests or receptor binding assays, provide the empirical data needed to confirm or refute computational hypotheses. For instance, studies on related pyrazine carboxamides involved synthesizing the compounds and then testing their antibacterial activities against clinically isolated bacterial strains using methods like the agar well diffusion method.[5]
Table 2: Comparison of Predicted and Experimental Biological Activity
| Activity Type | In Silico Prediction (for Analogs) | Experimental Data (for Analogs) | Experimental Method |
|---|---|---|---|
| Antibacterial Activity | Potential interaction with bacterial enzymes | Moderate activity observed in some derivatives | Agar well diffusion method[5] |
| Monoamine Transporter Inhibition | Potential binding to DAT and NET | Potent inhibition by pyrovalerone analogs | Radioligand binding assays[1][2] |
Experimental Protocols
To ensure reproducibility and to allow for critical evaluation of the data, detailed experimental protocols are essential. Below are generalized methodologies based on the investigation of similar compounds.
General Synthesis of Pyrrolidinone Derivatives: The synthesis of pyrrolidinone analogs often involves multi-step reactions. For example, the synthesis of certain chalcone derivatives, which can be precursors to heterocyclic compounds, involves the reaction of an appropriate acetophenone with a benzaldehyde in the presence of a base like potassium hydroxide.[6] The final product is then purified, typically by recrystallization, and its structure is confirmed using techniques such as IR, NMR, and mass spectrometry.[7][8]
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method):
-
Bacterial cultures are grown to a specific turbidity.
-
The bacterial suspension is uniformly spread on agar plates.
-
Wells are created in the agar, and a specific concentration of the test compound is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.[5]
Molecular Docking Protocol (General Workflow): A generalized workflow for in silico molecular docking to predict the binding of a ligand to a protein target is outlined below.
Caption: General workflow for a molecular docking study.
This guide highlights the importance of integrating in silico modeling with robust experimental validation. While direct data for this compound is sparse, the methodologies and findings from related compounds provide a valuable framework for its future investigation. Further research is needed to fully characterize the physicochemical properties and biological activities of this specific molecule.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone (EVT-13826457) [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the absence of publicly available cross-reactivity data for this specific compound, this guide utilizes data from structurally related analogs, primarily pyrovalerone and its derivatives, to infer a likely pharmacological profile. This approach is intended to guide early-stage drug development and highlight key areas for future experimental investigation.
The primary mechanism of action for pyrovalerone analogs is the inhibition of monoamine transporters, with a pronounced selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).[1][2][3][4][5] This profile suggests a potential for stimulant-like effects and a high abuse liability.[3] Off-target screening of these analogs against a limited panel of G-protein coupled receptors (GPCRs) has shown minimal activity, indicating a degree of selectivity for their primary targets.[1][5]
Data Presentation: Comparative In Vitro Activity of Pyrovalerone Analogs
The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of various pyrovalerone analogs at the human monoamine transporters. This data is crucial for understanding the structure-activity relationships (SAR) and predicting the primary pharmacological effects of this compound.
Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | DAT/SERT Ratio |
| Pyrovalerone | 16.3 | 55 | >10,000 | >613 |
| MDPV | 4.1 | 26 | 3,349 | 817 |
| α-PVP | 13 | 38 | >10,000 | >769 |
| α-PHP | 21 | 29 | >10,000 | >476 |
| 4-MePPP | 640 | 640 | 11,000 | 17 |
Data compiled from multiple sources.[1][4][5] The DAT/SERT ratio is a common indicator of the potential for a compound to have stimulant-like versus antidepressant-like effects.
Table 2: Monoamine Transporter and Receptor Binding Affinities (Kᵢ, nM)
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) |
| Pyrovalerone | 7 | 60 | 2,900 | >10,000 |
| MDPV | 7.9 | 180 | 12,000 | >10,000 |
| α-PPP | 18 | 60 | >10,000 | ≤10,000 |
| MPHP | 180 | 3,500 | >10,000 | ≤10,000 |
This table presents binding affinity data for a selection of pyrovalerone analogs at monoamine transporters and the 5-HT₂ₐ receptor.[1] A subset of pyrovalerone analogs showed no significant affinity at 5HT₁ₐ, 5HT₁ₙ, 5HT₁𝒸, D₁, D₂, or D₃ receptors.[5]
Recommended Cross-Reactivity Screening
For a comprehensive assessment of off-target liabilities, it is recommended to screen novel compounds against a standardized safety panel. The SafetyScreen44 panel is an industry-standard panel that covers a range of targets known to be associated with adverse drug reactions.[6][7]
Table 3: Representative Targets from a Standard Safety Screening Panel (e.g., SafetyScreen44)
| Target Class | Representative Targets |
| GPCRs | Adenosine A₂ₐ, Adrenergic (α₁ₐ, α₂ₐ, β₁, β₂), Cannabinoid (CB₁, CB₂), Dopamine (D₁, D₂ₛ), Histamine (H₁, H₂), Muscarinic (M₁, M₂, M₃), Opioid (δ₂, κ, μ), Serotonin (5-HT₁ₐ, 5-HT₁ₙ, 5-HT₂ₐ, 5-HT₂ₙ), Vasopressin V₁ₐ |
| Ion Channels | Ca²⁺ Channel (L-type), K⁺ Channels (hERG, Kᵥ), Na⁺ Channel (site 2), GABA-gated Cl⁻ channel (BZD site), NMDA Receptor |
| Transporters | Dopamine (DAT), Norepinephrine (NET), Serotonin (SERT) |
| Enzymes | Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2 |
| Kinases | Lck |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of cross-reactivity data.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligand: [¹²⁵I]RTI-55 or [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Test compound: this compound.
-
Reference compounds (for non-specific binding): GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture transporter-expressing HEK293 cells to confluency. Harvest, homogenize in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of the respective reference compound (for non-specific binding).
-
Serial dilutions of the test compound.
-
Radioligand at a concentration near its Kₔ value.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Monoamine Transporter Uptake Assay
Objective: To measure the functional potency (IC₅₀) of a test compound in inhibiting the uptake of dopamine, norepinephrine, or serotonin.
Materials:
-
HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compound: this compound.
-
Reference inhibitors: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Lysis Buffer: 1% SDS.
-
96-well microplates and liquid scintillation counter.
Procedure:
-
Cell Culture: Plate transporter-expressing cells in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate.
-
Incubate for a short period (5-10 minutes) at 37°C.
-
-
Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the presumed signaling pathway and a general workflow for cross-reactivity profiling.
Caption: Presumed mechanism of action via monoamine transporter inhibition.
Caption: General workflow for in vitro cross-reactivity profiling.
References
Safety Operating Guide
Proper Disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety Considerations & Hazard Identification
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. At a minimum, this includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Classification & Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Classification: As a brominated organic compound, this compound must be classified as halogenated organic waste .[3]
-
Segregation: This waste stream must be kept separate from all other waste types, including:
Cross-contamination can lead to dangerous chemical reactions and significantly increase disposal costs.
III. Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Container: Use a designated, leak-proof waste container made of a compatible material, such as glass or high-density polyethylene (HDPE).[5][6] Ensure the container has a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state:
-
The full chemical name: "this compound".
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
2. Waste Accumulation:
-
Carefully transfer the waste this compound into the prepared, labeled container.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]
3. Disposal Request and Removal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][6] The recommended final disposal method is incineration at an approved hazardous waste facility.[3]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS department or emergency response team immediately.[5]
-
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and emergency protocols.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound and similar brominated organic compounds to prevent exposure through inhalation, skin contact, or eye contact.[1][2]
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face Protection | ANSI-approved safety goggles with side shields.[1][2] | A full-face shield worn over safety goggles is required when there is a risk of explosion or significant splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before each use and disposed of immediately after contamination.[2] | Double-gloving with appropriate materials. It is strongly recommended to perform on-site testing to determine safe usage and breakthrough times.[1][2] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe/heel shoes.[1][2] | A chemical-resistant apron worn over a flame-resistant lab coat provides additional protection.[1] |
| Respiratory Protection | Not typically required when working within a properly functioning chemical fume hood.[1][2] | A NIOSH-approved respirator with appropriate cartridges or a supplied-air hood may be necessary for emergencies, large-scale work, or if engineering controls are insufficient.[2] |
Operational Plan and Experimental Protocol
A systematic approach is essential for safely handling this compound from receipt to disposal. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for all reagents.[1]
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[1]
-
Assemble all necessary glassware and equipment.[1]
-
Have spill cleanup materials (inert absorbent material) and designated hazardous waste containers readily available.[1][3][4]
2. Donning PPE:
-
Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and appropriate gloves.[1]
3. Reagent Handling and Reaction Setup:
-
Work inside the fume hood when measuring and transferring the compound.[1]
-
When diluting, add the bromine-containing reagent to the solvent to prevent splashing.[1]
-
Use secondary containment, such as a bottle carrier, when transporting the chemical within the laboratory.[1]
4. Post-Handling and Decontamination:
-
Decontaminate all glassware and work surfaces that may have come into contact with the chemical.[1][2]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[2]
-
Wash hands thoroughly with soap and water after removing PPE.[1][5]
5. Storage:
-
Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and heat.[1][3]
-
Store separately from incompatible materials such as alkalis, reducing agents, combustible materials, and certain metals like aluminum.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Aqueous Waste: Aqueous solutions containing the compound should be treated as hazardous waste and collected in a designated, sealed, and airtight container labeled "Halogenated Organic Waste".[1][3]
-
Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper, silica gel) must be collected in a designated solid hazardous waste container.[1]
-
Contact a licensed professional waste disposal service for the disposal of all waste materials.[5]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration and consult a physician.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove all contaminated clothing. Consult a physician if irritation persists.[4][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician.[4][6] Remove contact lenses if present and easy to do.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][6] Consult a physician.[4]
-
Spill: For a small spill, absorb it with an inert dry material and place it in an appropriate hazardous waste container.[3] For a large spill, evacuate the area and contact emergency services.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
